molecular formula C19H26N4O2 B7189188 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B7189188
M. Wt: 342.4 g/mol
InChI Key: IFZKUOFPGIHYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a benzyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base.

    Oxazole Formation: The oxazole moiety is synthesized through cyclization reactions involving nitriles and aldehydes or ketones.

    Final Coupling: The final step involves coupling the diazepane intermediate with the oxazole intermediate using acylation reactions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: Used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: Potential use in the synthesis of other complex molecules and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(1,2-oxazol-3-yl)acetamide
  • 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-thiazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the diazepane ring and the oxazole moiety allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15-8-9-22(14-19(24)20-18-12-16(2)25-21-18)10-11-23(15)13-17-6-4-3-5-7-17/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZKUOFPGIHYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.